molecular formula C10H11NO2 B8698051 N-[4-(hydroxymethyl)phenyl]acrylamide

N-[4-(hydroxymethyl)phenyl]acrylamide

Cat. No.: B8698051
M. Wt: 177.20 g/mol
InChI Key: DFADQVUSTNXMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(hydroxymethyl)phenyl]acrylamide is a chemical compound that features both an acrylamide group and a benzyl alcohol derivative, making it a versatile building block in organic synthesis and materials science . Compounds with similar structures are frequently employed as key intermediates in the development of novel polymers and advanced materials . The reactive sites on the molecule allow for various chemical transformations, including polymerization and further functionalization of the hydroxymethyl group . Researchers can utilize this monomer to synthesize functional polyacrylamide-based hydrogels; such hydrogels have demonstrated significant potential in biomedical applications, such as creating antifouling coatings for implantable devices to improve biocompatibility and reduce foreign body responses . In pharmaceutical research, its structural analogs serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and during drug discovery efforts . The compound's mechanism of action, when used in polymer science, is based on its incorporation into polymer chains, thereby imparting specific properties like hydrophilicity or sites for further covalent conjugation . It is critical to handle this and similar acrylamides with appropriate safety precautions. Acrylamide monomers are known neurotoxicants and should be considered potential carcinogens . The neurotoxic mechanism is well-studied for acrylamide itself and involves its metabolism to a reactive epoxide, glycidamide, which can form covalent adducts with soft nucleophiles like cysteine sulfhydryl groups on presynaptic proteins, leading to protein inactivation and impaired neurotransmission . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-[4-(hydroxymethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C10H11NO2/c1-2-10(13)11-9-5-3-8(7-12)4-6-9/h2-6,12H,1,7H2,(H,11,13)

InChI Key

DFADQVUSTNXMHI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)CO

Origin of Product

United States

Advanced Characterization Techniques for N 4 Hydroxymethyl Phenyl Acrylamide

Spectroscopic Analysis of N-[4-(hydroxymethyl)phenyl]acrylamide

Spectroscopic methods are indispensable for probing the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation. These techniques provide detailed information about the compound's functional groups and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The vinyl protons of the acrylamide (B121943) group typically appear as a set of multiplets in the downfield region (usually between 5.5 and 6.5 ppm) due to their distinct electronic environments and spin-spin coupling. The aromatic protons on the phenyl ring exhibit signals in the aromatic region (around 7.0-7.6 ppm). The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would produce a characteristic singlet or doublet, while the hydroxyl proton (-OH) signal's position can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the amide, the vinyl carbons, the aromatic carbons, and the carbon of the hydroxymethyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

Functional GroupAtom TypeChemical Shift (δ, ppm)
AcrylamideVinyl Protons (CH=CH₂)5.5 - 6.5
AcrylamideCarbonyl Carbon (C=O)165 - 170
PhenylAromatic Protons (Ar-H)7.0 - 7.6
PhenylAromatic Carbons (Ar-C)120 - 140
HydroxymethylMethylene Protons (-CH₂-)~4.5
HydroxymethylMethylene Carbon (-CH₂-)~60 - 65

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands for this molecule include:

N-H stretching: A prominent band typically appears in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.

O-H stretching: A broad band, also in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl group of the hydroxymethyl moiety. This may overlap with the N-H stretch.

C=O stretching (Amide I): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹, which is indicative of the amide carbonyl group.

N-H bending (Amide II): A band in the 1510-1570 cm⁻¹ range is characteristic of the N-H bending vibration.

C=C stretching: The vinyl group's C=C bond typically shows an absorption band around 1620-1640 cm⁻¹.

C-O stretching: The stretching vibration of the C-O bond in the hydroxymethyl group is usually observed in the 1000-1200 cm⁻¹ region.

Table 2: Key FTIR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amide (N-H)Stretching3300 - 3500
Hydroxyl (O-H)Stretching (broad)3200 - 3600
Amide (C=O)Stretching (Amide I)1650 - 1680
Amide (N-H)Bending (Amide II)1510 - 1570
Vinyl (C=C)Stretching1620 - 1640
Alcohol (C-O)Stretching1000 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the phenyl ring and the conjugated acrylamide system gives rise to characteristic absorption bands in the UV region. The phenyl group typically exhibits strong absorption bands below 280 nm due to π-π* electronic transitions. The conjugation of the acrylamide group with the phenyl ring can influence the position and intensity of these absorption maxima.

Structural Elucidation and Conformational Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, other techniques are necessary for a definitive three-dimensional structural determination and molecular identification.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. For this compound, a successful crystallographic analysis would reveal the planarity of the amide group, the conformation of the hydroxymethyl substituent relative to the phenyl ring, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of the molecular weight of a compound and providing clues about its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular mass of the compound. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the hydroxymethyl group, cleavage of the amide bond, or other characteristic fragmentations of the acrylamide and phenyl moieties. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments, further confirming its identity.

Polymerization Mechanisms and Kinetics of N 4 Hydroxymethyl Phenyl Acrylamide

Influence of Monomer Structure on Polymerizability

The chemical structure of a monomer is a critical determinant of its polymerizability, influencing both the rate and mechanism of polymerization. In the case of this compound, the specific arrangement of its constituent functional groups—the acrylamide (B121943) moiety, the phenyl ring, and the hydroxymethyl group—collectively dictates its reactivity in polymerization reactions. The polymerizability is primarily governed by a combination of electronic and steric effects originating from these structural features.

Electronic Effects

The electronic nature of the substituent on the nitrogen atom of the acrylamide plays a significant role in the reactivity of the vinyl group. The N-phenyl group is generally considered to be electron-withdrawing, which can influence the electron density of the double bond. This effect is further modulated by substituents on the phenyl ring itself.

Steric Hindrance

The bulkiness of the substituent attached to the nitrogen atom can introduce steric hindrance, which may impede the approach of a propagating radical to the monomer's double bond. The N-[4-(hydroxymethyl)phenyl] group is relatively bulky compared to smaller alkyl substituents. This steric bulk can decrease the rate of propagation in a polymerization reaction. Studies on various N-substituted acrylamides have shown that increasing the size of the N-substituent can lead to a decrease in the polymerization rate.

Reactivity Ratios in Copolymerization

While specific homopolymerization kinetic data for this compound is not extensively available in the public domain, the influence of its structure on polymerizability can be inferred from copolymerization studies of structurally related monomers. Reactivity ratios (r₁ and r₂) in copolymerization provide a quantitative measure of the relative reactivity of a monomer toward a propagating radical chain ending in its own unit versus a comonomer unit.

For example, the copolymerization of N-phenylacrylamide (a structurally similar monomer lacking the hydroxymethyl group) with methyl methacrylate (B99206) has been studied. uobaghdad.edu.iq The reactivity ratios indicate how the phenylacrylamide monomer incorporates into the copolymer chain relative to methyl methacrylate. By comparing such data with that of other N-substituted acrylamides, a general understanding of the impact of the N-substituent on reactivity can be established.

To illustrate the influence of different N-substituents on the reactivity of acrylamide monomers, the following table presents reactivity ratios for the copolymerization of various N-substituted acrylamides (M₁) with different comonomers (M₂).

Table 1: Reactivity Ratios for Copolymerization of N-Substituted Acrylamides

These data demonstrate that the structure of the N-substituent significantly affects the monomer's reactivity ratios. For instance, N-isopropylacrylamide shows a much lower tendency to homopolymerize compared to its reaction with the 2,3-dihydroxypropyl methacrylate radical (r₁ < 1), while the comonomer has a higher preference for homopolymerization (r₂ > 1). nih.gov In the case of phenyl acrylamide copolymerized with methyl methacrylate, both reactivity ratios are less than one, suggesting a tendency towards alternating copolymerization. uobaghdad.edu.iq

While direct kinetic studies on this compound are limited, the combination of electronic effects from the substituted phenyl ring and steric hindrance from the bulky group is expected to result in a distinct polymerizability profile compared to unsubstituted acrylamide or acrylamides with smaller N-alkyl groups.

Copolymerization Strategies Involving N 4 Hydroxymethyl Phenyl Acrylamide

Design and Synthesis of Copolymers with N-[4-(hydroxymethyl)phenyl]acrylamide

The design and synthesis of copolymers containing this compound often utilize free-radical polymerization methods. This approach allows for the copolymerization of this compound with a variety of vinyl monomers, leading to polymers with a diverse range of properties. The selection of comonomers is crucial in determining the final characteristics of the copolymer.

Common comonomers for copolymerization with acrylamide (B121943) derivatives include acrylates, methacrylates, and styrene (B11656). For instance, copolymerization with methyl methacrylate (B99206) can yield materials with altered thermal properties, while copolymerization with acrylic acid can introduce pH-responsive behavior. nih.gov The reactivity ratios of the monomers involved are critical parameters that dictate the distribution of monomer units along the polymer chain and, consequently, the microstructure of the copolymer. nih.govmdpi.comresearchgate.netuni-bayreuth.de

The synthesis of these copolymers typically involves dissolving the monomers in a suitable solvent, followed by the addition of a radical initiator. The reaction is then allowed to proceed under controlled temperature and atmosphere. The resulting copolymer can be isolated by precipitation in a non-solvent. Characterization of the synthesized copolymers is essential to confirm their structure and composition, often employing techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Table 1: Examples of Potential Comonomers for Copolymerization with this compound and Their Expected Influence on Copolymer Properties

ComonomerPolymerization MethodExpected Influence on Copolymer Properties
Methyl MethacrylateFree Radical PolymerizationIncreased glass transition temperature and altered mechanical properties
Acrylic AcidFree Radical PolymerizationIntroduction of pH-sensitivity and increased hydrophilicity
StyreneFree Radical PolymerizationIncreased hydrophobicity and altered thermal stability
N-isopropylacrylamideFree Radical PolymerizationIntroduction of thermo-responsive (LCST) behavior

Block Copolymer Architectures

Block copolymers containing this compound segments can be synthesized using controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). cmu.edursc.orgnih.gov These methods allow for the precise control over molecular weight, architecture, and low polydispersity of the resulting polymers. jmcs.org.mxresearchgate.net

The synthesis of block copolymers typically involves the sequential polymerization of different monomers. For example, a macro-chain transfer agent (macro-CTA) or a macroinitiator can be synthesized from one monomer, which is then used to initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer. This can be extended to synthesize triblock or multiblock copolymers. cmu.edujmcs.org.mx Amphiphilic block copolymers, containing both hydrophilic (e.g., poly(this compound)) and hydrophobic blocks, can self-assemble into various nanostructures such as micelles and vesicles in selective solvents. nih.govrug.nl

The synthesis of a poly(this compound) block copolymer via RAFT polymerization would involve the following general steps:

Synthesis of a macro-CTA from a first monomer (e.g., styrene or methyl methacrylate).

Purification of the macro-CTA.

Chain extension of the macro-CTA with this compound to form the diblock copolymer.

Characterization techniques such as gel permeation chromatography (GPC) are crucial to confirm the successful formation of the block copolymer, as evidenced by a shift in the molecular weight distribution. jmcs.org.mx

Table 2: Controlled Radical Polymerization Techniques for the Synthesis of this compound Block Copolymers

TechniqueKey FeaturesPotential Block Copolymer Architectures
RAFT PolymerizationVersatile for a wide range of monomers, tolerant to various functional groups. cmu.eduDiblock, triblock, multiblock, star polymers. rsc.org
ATRPRequires a specific initiator and catalyst system, offers good control over polymerization.Diblock, triblock, star polymers.

Graft Copolymerization Approaches

Graft copolymers featuring this compound side chains can be prepared through two primary strategies: "grafting from" and "grafting to". rsc.orgmdpi.com These methods allow for the modification of existing polymer backbones, imparting new properties derived from the grafted chains.

In the "grafting from" approach, initiating sites are created along a polymer backbone, from which the this compound monomers are polymerized. This can be achieved by, for example, introducing initiator moieties onto the backbone polymer. Surface-initiated polymerization is a specific application of this method to create polymer brushes on various substrates. mdpi.com A study on the graft copolymerization of N-(hydroxymethyl) acrylamide onto κ-carrageenan utilized a redox system to generate radicals on the polysaccharide backbone, which then initiated the polymerization of the acrylamide monomer. nih.govscite.ai A similar approach could be envisioned for grafting this compound from natural polymers like cellulose (B213188) or synthetic polymers with reactive sites. mdpi.commdpi.com

The "grafting to" method involves the synthesis of poly(this compound) chains with a reactive end group, which are then attached to a polymer backbone containing complementary functional groups. mdpi.com This method allows for better characterization of the grafted chains before attachment but may be limited by steric hindrance during the grafting reaction.

The choice of grafting method depends on the desired graft density, the nature of the polymer backbone, and the required control over the grafted chain length.

Crosslinking Chemistry of this compound-Derived Polymers

Polymers derived from this compound possess a reactive hydroxymethyl group that can be utilized for crosslinking, leading to the formation of hydrogels and thermosetting materials. acs.org The crosslinking process transforms the soluble polymer chains into a three-dimensional network, rendering the material insoluble and imparting it with enhanced mechanical and thermal stability.

One potential crosslinking strategy involves the reaction of the hydroxymethyl groups with suitable crosslinking agents. For instance, compounds with multiple functional groups that can react with hydroxyl groups, such as diisocyanates or diepoxides, could be employed. Another approach is acid-catalyzed self-condensation of the hydroxymethyl groups at elevated temperatures, which would lead to the formation of ether linkages between the polymer chains.

Furthermore, the hydroxymethyl group can react with formaldehyde (B43269) or other aldehydes to form N-methylol acrylamide-like structures within the polymer side chains. google.comnih.govijcce.ac.ir These structures can then undergo condensation reactions to form crosslinks. google.comijcce.ac.ir The degree of crosslinking can be controlled by the amount of crosslinking agent used and the reaction conditions, which in turn influences the swelling behavior and mechanical properties of the resulting hydrogel. nih.gov

The crosslinking of acrylamide-based polymers is a well-established method for producing hydrogels with a wide range of applications. The presence of the hydroxymethylphenyl group in polymers of this compound offers additional routes for crosslinking and functionalization, potentially leading to materials with unique properties.

Table 3: Potential Crosslinking Strategies for this compound-Derived Polymers

Crosslinking Agent/MethodReaction MechanismResulting Linkage
DiisocyanatesUrethane formationUrethane
DiepoxidesEtherificationEther
Acid-catalyzed self-condensationDehydrationEther
FormaldehydeFormation of N-methylol groups followed by condensationMethylene (B1212753) and ether bridges

Structure Property Relationships in N 4 Hydroxymethyl Phenyl Acrylamide Polymers

Molecular Weight and Polydispersity Index Analysis

For instance, PPA synthesized via free-radical polymerization has been reported to exhibit a number-average molecular weight (Mn) of 80,500 g/mol and a weight-average molecular weight (Mw) of 209,300 g/mol , resulting in a PDI of 2.6. researchgate.net The relatively high PDI is characteristic of conventional free-radical polymerization, which yields a broad distribution of chain lengths. In contrast, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can produce polymers with a much narrower molecular weight distribution, with PDI values typically below 1.4. cmu.edu

The molecular weight of polyacrylamides can be controlled by adjusting polymerization conditions such as monomer concentration, initiator concentration, and reaction temperature. iosrjournals.org Generally, higher monomer concentrations and lower initiator concentrations lead to higher molecular weights. iosrjournals.org

The following table, based on data for the analogous poly(N-phenyl acrylamide), illustrates typical molecular weight and PDI values that could be expected for polymers of N-[4-(hydroxymethyl)phenyl]acrylamide synthesized under similar conditions. researchgate.net

PolymerNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Poly(N-phenyl acrylamide)80,500209,3002.60

This data is for Poly(N-phenyl acrylamide) and serves as an illustrative example.

Morphological Characterization of this compound-Based Polymers

The morphology of polymers, from the nanoscale to the microscale, plays a critical role in determining their material properties. For this compound-based polymers, which can exist as linear chains, crosslinked networks (hydrogels), or self-assembled structures like nanoparticles, various techniques are employed to elucidate their morphology.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of polymeric materials. SEM provides detailed information about the surface topography of materials. For instance, in the case of hydrogels, SEM can reveal a porous, sponge-like microstructure. nih.gov The size and interconnectivity of these pores are influenced by factors such as the crosslinking density and the environmental conditions (e.g., pH and temperature) during their formation and observation. nih.gov

TEM, on the other hand, is used to investigate the internal structure of materials. For polymeric nanoparticles, TEM can provide information on their size, shape, and internal morphology (e.g., core-shell structures). For example, copolymers containing N-hydroxymethyl acrylamide (B121943) have been shown to self-assemble into core-shell micelles in solution. researchgate.net

While specific SEM and TEM images for this compound polymers are not widely published, studies on similar polyacrylamide-based hydrogels and nanoparticles provide insights into the expected morphologies. The images would likely reveal porous networks for hydrogels and spherical or other well-defined shapes for nanoparticles. researchgate.netnih.gov

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension, such as polymer nanoparticles or micelles. azom.com The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. azom.com From these fluctuations, the hydrodynamic radius of the particles can be calculated.

For copolymers of this compound that self-assemble in solution, DLS is an essential tool for characterizing the size and stability of the resulting nanoparticles. researchgate.net The particle size and polydispersity index (PDI) obtained from DLS can be influenced by various factors, including the block lengths of the copolymers, the solvent composition, and the temperature. researchgate.net

The following table presents representative DLS data for nanoparticles formed from a triblock copolymer containing N-hydroxymethyl acrylamide, which illustrates the type of data that would be obtained for similar systems based on this compound. researchgate.net

Temperature (°C)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
25105.20.15
30110.80.17
35125.40.21
40250.10.35

This data is for a triblock copolymer containing N-hydroxymethyl acrylamide and illustrates the effect of temperature on particle size and PDI.

Rheological Properties of Solutions and Gels

Rheology is the study of the flow and deformation of matter. For polymers of this compound, rheological measurements provide valuable information about the viscoelastic properties of their solutions and hydrogels. These properties are crucial for applications where the material's response to mechanical stress is important.

The rheological behavior of polyacrylamide solutions and gels is typically characterized by measuring the storage modulus (G') and the loss modulus (G''). umich.edu G' represents the elastic component (energy stored), while G'' represents the viscous component (energy dissipated as heat). umich.edu For a solid-like hydrogel, G' is typically greater than G'', indicating that the material is predominantly elastic. polimi.it

The rheological properties of this compound-based hydrogels are expected to be influenced by the crosslink density, polymer concentration, and temperature. polimi.it Higher crosslink densities and polymer concentrations generally lead to an increase in both G' and G'', resulting in a stiffer gel. researchgate.net

In situ rheological studies can also be used to monitor the gelation process of this compound solutions. umich.edu During polymerization and crosslinking, both G' and G'' increase over time, with a crossover point (where G' = G'') often used to define the gel point. umich.edu

The following table provides an example of how the storage and loss moduli of a polyacrylamide-based hydrogel might vary with the concentration of the crosslinking agent.

Crosslinker Concentration (%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.215020
0.435035
0.660050

This is representative data for polyacrylamide hydrogels, illustrating the effect of crosslinker concentration on rheological properties.

Responsiveness to External Stimuli (e.g., thermo-responsivity)

A key feature of certain polymers derived from N-substituted acrylamides is their responsiveness to external stimuli, particularly temperature. kpi.ua This thermo-responsive behavior is characterized by a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble in water. nih.gov This phenomenon is driven by a shift in the balance between hydrophilic and hydrophobic interactions. rsc.org

Studies on copolymers of N-isopropylacrylamide (NIPAAm), a well-known thermo-responsive polymer, with N-hydroxymethyl acrylamide (NHMAAm) have shown that increasing the content of the more hydrophilic NHMAAm leads to an increase in the LCST of the copolymer. researchgate.net This is because more thermal energy is required to disrupt the hydrogen bonding between the polymer and water molecules. researchgate.net A similar trend would be anticipated for copolymers of NIPAAm with this compound, with the precise shift in LCST depending on the molar ratio of the monomers.

The following table demonstrates the effect of incorporating a hydrophilic comonomer (N-hydroxymethyl acrylamide) on the LCST of a thermo-responsive polymer, providing a model for the expected behavior of this compound copolymers. researchgate.net

NIPAAm:NHMAAm Molar RatioLower Critical Solution Temperature (LCST) (°C)
100:032.0
95:537.0
90:1041.5
85:1545.0

This data is for copolymers of N-isopropylacrylamide and N-hydroxymethyl acrylamide and illustrates the trend of increasing LCST with increasing hydrophilic comonomer content.

Theoretical and Computational Studies of N 4 Hydroxymethyl Phenyl Acrylamide and Its Polymers

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and various chemical properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like N-[4-(hydroxymethyl)phenyl]acrylamide. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G or 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. researchgate.netresearchgate.net

For the closely related compound N-(4-hydroxyphenyl)acrylamide, X-ray crystallography has shown that the molecule is not perfectly planar. researchgate.net The mean planes of the acrylamide (B121943) group and the benzene (B151609) ring form a dihedral angle of 11.6 (2)°. researchgate.net This deviation from planarity is a result of steric hindrance and the optimization of electronic conjugation. The N1—C7 bond length in this structure is significantly shorter than a typical C—N single bond, indicating conjugation between the nitrogen lone pair and the acrylamide and phenyl π-systems. researchgate.net DFT calculations can reproduce these geometric parameters, providing a theoretical model that aligns with experimental crystal structures. nih.gov These optimized geometries serve as the foundation for further calculations of molecular properties. researchgate.net

Table 1: Selected Geometric Parameters for N-(4-hydroxyphenyl)acrylamide This table illustrates typical geometric parameters that can be determined. Data is based on the crystallographic study of the closely related N-(4-hydroxyphenyl)acrylamide.

Parameter Description Value Reference
Dihedral Angle Angle between the acrylamide moiety and the benzene ring 11.6 (2)° researchgate.net
Bond Length N1—C7 bond length, showing partial double bond character ~1.35 Å researchgate.net
Hydrogen Bonds Intermolecular O—H···O and N—H···O bonds in the crystal Present researchgate.net

The electronic properties of a molecule are key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) play crucial roles. researchgate.netmdpi.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is easily polarizable and has high chemical reactivity, whereas a large gap indicates high kinetic stability and low reactivity. mdpi.comirjweb.comnih.gov

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.govresearchgate.net These descriptors provide a quantitative measure of different aspects of a molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. S = 1 / η

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / 2η (where μ = -χ is the chemical potential)

These quantum chemical parameters are invaluable for predicting how this compound will interact with other chemical species, such as initiators in a polymerization reaction or other molecules in a self-assembly process.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table defines the key reactivity descriptors and the equations used for their calculation based on Frontier Molecular Orbital theory.

Descriptor Symbol Formula Chemical Significance
Ionization Potential I I ≈ -EHOMO Energy to remove an electron (nucleophilicity)
Electron Affinity A A ≈ -ELUMO Energy released upon gaining an electron (electrophilicity)
HOMO-LUMO Gap ΔE ELUMO - EHOMO Indicator of chemical reactivity and kinetic stability
Electronegativity χ (I + A) / 2 Electron-attracting tendency
Chemical Hardness η (I - A) / 2 Resistance to charge transfer
Chemical Softness S 1 / η Ease of polarization; high softness implies high reactivity
Electrophilicity Index ω μ² / 2η Propensity to accept electrons

Molecular Dynamics Simulations of Polymerization and Self-Assembly

While quantum mechanics is ideal for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of larger systems over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes like polymerization and self-assembly at the atomic level. nih.govmdpi.com

For acrylamide-based polymers, MD simulations can provide insights into:

Polymerization: By using reactive force fields, MD can simulate the process of free-radical polymerization, showing how monomers add to a growing polymer chain. tue.nl This can help in understanding the kinetics of the reaction and the resulting polymer microstructure (e.g., tacticity, branching). researchgate.net

Polymer Conformation: MD simulations can predict the equilibrium conformation of polymer chains in different environments (e.g., in a vacuum or various solvents). nih.gov Parameters like the radius of gyration (Rg) can be calculated to describe the compactness of the polymer coil. nih.gov

Self-Assembly: Simulations are particularly useful for studying how polymer chains interact and organize into larger structures. mdpi.com For amphiphilic polymers, MD can model the self-assembly into micelles or other aggregates in solution, revealing the driving forces (e.g., hydrophobic interactions, hydrogen bonding) behind the process. acs.org This is highly relevant for polymers of this compound, where the hydroxyl and amide groups can participate in extensive hydrogen bonding, influencing solubility and aggregation behavior.

Although specific MD studies on poly(this compound) are not widely available, the established methodologies for simulating other functional polyacrylamides provide a clear framework for how such investigations could be conducted to predict its material properties. mdpi.comnih.govmdpi.com

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized molecule. rsc.org DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated wavenumbers are often scaled by a small factor to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov The agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Computational chemistry also allows for a thorough exploration of a molecule's conformational landscape. unibo.it For this compound, rotation around the single bonds (e.g., the C-N bond or the bond connecting the hydroxymethyl group to the phenyl ring) can lead to different conformers. By calculating the potential energy surface as a function of these rotational angles, researchers can identify the most stable conformers (energy minima) and the energy barriers to interconversion. researchgate.net As noted from crystallographic data, the solid-state structure represents one such low-energy conformation, but other conformers may exist in solution. researchgate.net

Advanced Applications of N 4 Hydroxymethyl Phenyl Acrylamide Derived Materials in Specialized Fields

Polymeric Materials for Sensing and Detection

Polymers derived from N-[4-(hydroxymethyl)phenyl]acrylamide are gaining attention in the development of advanced sensing materials. The presence of both a polymerizable acrylamide (B121943) group and a functional hydroxymethyl-substituted phenyl ring allows for the creation of polymers with tailored properties for detecting a variety of analytes. These materials can be designed to interact with specific targets, leading to a measurable change in their physical or chemical properties, which forms the basis of the sensing mechanism.

Biosensor Development

The unique chemical structure of this compound makes it a promising candidate for the development of novel biosensors. While direct research on this specific monomer is emerging, the broader class of acrylamide-based polymers has been extensively used in biosensing applications. nih.gov These polymers can be functionalized with biorecognition elements such as enzymes, antibodies, or nucleic acids to create highly specific and sensitive detection platforms. nih.gov

One notable advancement in the detection of small molecules like acrylamide involves the use of ratiometric fluorescence biosensors. For instance, a sensor was developed using a 6-carboxyfluorescein-labeled aptamer (FAM-ssDNA) and a porphyrin metal-organic framework (PCN-224). nih.gov In this system, the aptamer adsorbs onto the PCN-224, leading to fluorescence quenching. The presence of acrylamide adducts with the aptamer inhibits hybridization with a complementary strand, allowing for ratiometric detection with a limit of detection as low as 1.9 nM. nih.gov This approach highlights the potential for developing sophisticated biosensors based on acrylamide derivatives.

Biosensor TypeBiorecognition ElementDetection PrinciplePotential Role of this compound
Fluorescence BiosensorAptamer (FAM-ssDNA)Ratiometric fluorescence based on inhibited hybridizationPolymer matrix for aptamer immobilization; functional groups for signal modulation.
Electrochemical BiosensorEnzymes, Antibodies, Molecularly Imprinted PolymersAmperometric, potentiometric, or impedimetric signal changeMonomer for creating the polymer backbone of molecularly imprinted polymers; surface for enzyme/antibody conjugation.

Detection of Metal Ions

Polymers containing functional groups capable of coordinating with metal ions are valuable for environmental monitoring and analytical chemistry. While research specifically on this compound for metal ion detection is not widely published, related acrylamide-based hydrogels have demonstrated this capability. For example, hydrogels synthesized from N-[2-(dimethylaminoethyl)acrylamide], which contains a metal-coordinating amino group, have been shown to be sensitive to Cu²⁺, Zn²⁺, and Ag⁺ ions. mdpi.com The swelling behavior of these hydrogels changes in the presence of these metal ions, providing a basis for detection. mdpi.com

The hydroxymethyl and amide groups in this compound could potentially serve as binding sites for certain metal ions. The development of polymers from this monomer could lead to new colorimetric or electrochemical sensors for heavy metals. mdpi.com The general approach involves designing a polymer that exhibits a specific and measurable response, such as a color change or a change in electrochemical properties, upon binding to a target metal ion. researchgate.net Aptamer-based sensors, or aptasensors, are also a promising avenue for heavy metal ion detection due to their high specificity and sensitivity. nih.gov

Detected Metal IonPolymer System (Analogue)Sensing MechanismPotential for this compound
Cu²⁺, Zn²⁺, Ag⁺Poly(N-[2-(dimethylaminoethyl)acrylamide]) hydrogelChange in swelling behaviorThe hydroxymethyl and amide groups could provide coordination sites for metal ions.
Pb²⁺, Hg²⁺AptasensorsConformational change of aptamer upon ion bindingPolymer matrix to support the aptasensor structure.
Various Heavy MetalsElectrochemical NanosensorsElectrochemical signal change upon ion bindingModification of electrode surfaces with functional polymers to enhance sensitivity and selectivity. mdpi.com

Functional Hydrogels and Polymeric Networks

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. mdpi.com Acrylamide-based monomers are frequently used to synthesize "smart" hydrogels that respond to external stimuli such as temperature, pH, or light. mdpi.com Poly(N-isopropylacrylamide) (PNIPAM) is a well-known example of a thermoresponsive polymer that undergoes a reversible phase transition near 32°C. mdpi.com

By copolymerizing this compound with other monomers like N-isopropylacrylamide, it is possible to create functional hydrogels with tunable properties. The hydroxymethyl group can be used for further chemical modification or to influence the hydrophilicity and swelling behavior of the hydrogel. These materials have potential applications in drug delivery, tissue engineering, and as actuators in soft robotics. nih.govnih.gov The ability to create interpenetrating polymer networks (IPNs) with acrylamide-based hydrogels can significantly enhance their mechanical strength and responsiveness. mdpi.com

Advanced Materials for Optical Applications

The aromatic nature of the phenyl group in this compound suggests its potential use in the development of materials with interesting optical properties.

Intrinsically Fluorescent Polymers

While many fluorescent polymers rely on the incorporation of external fluorophores, there is growing interest in developing intrinsically fluorescent polymers. nih.gov These materials have fluorescent properties built into their polymer backbone or side chains. Some polymers, for example, a class of amino acid-constructed polyureas, have been shown to exhibit aggregation-induced emission (AIE), where the polymer becomes fluorescent in an aggregated state. nih.gov

Polymers derived from this compound could potentially exhibit intrinsic fluorescence, particularly when copolymerized with other monomers that promote specific chain conformations or intermolecular interactions. The phenyl group can contribute to the electronic properties of the polymer, and the hydroxymethyl group offers a site for modification to tune the fluorescence characteristics. For instance, thermoresponsive polymers containing fluorescent monomers have been shown to exhibit temperature-dependent fluorescence intensity. nih.gov Similarly, cellulose (B213188) nanocrystals grafted with fluorescent and thermo-responsive poly(N-isopropylacrylamide) brushes have been developed for drug release applications, demonstrating the integration of fluorescence into functional polymer systems. ncsu.eduresearchgate.net

Self-Assembly of this compound-Based Polymers

Self-assembly is a process where molecules spontaneously organize into ordered structures. mdpi.com In polymer science, the self-assembly of amphiphilic block copolymers is a powerful technique for creating nanomaterials with various morphologies, such as micelles, vesicles, and worms. nih.gov Polymerization-induced self-assembly (PISA) is a particularly efficient method for producing these nanostructures at high concentrations. researchgate.netuu.nl

Block copolymers containing a block derived from this compound could be designed to self-assemble in solution. For example, a diblock copolymer with a hydrophilic block and a hydrophobic block containing the this compound monomer would be expected to form core-shell nanostructures in an aqueous environment. The morphology of these self-assembled structures can be controlled by factors such as the block copolymer composition, molecular weight, and the solvent system. researchgate.net

Formation of Micellar Structures

Following extensive research, no specific information was found regarding the formation of micellar structures from this compound-derived materials. The scientific literature available through the conducted searches does not detail the synthesis of amphiphilic or block copolymers based on this monomer for the purpose of self-assembly into micelles.

Materials for Radiation Interaction

Polymer Gel Dosimeters

Polymer gel dosimeters are crucial tools in the field of medical physics, particularly for the verification of complex three-dimensional (3D) dose distributions in radiotherapy. mdpi.com Materials derived from this compound (NHMA) have been instrumental in the development of novel polymer gel dosimeters. rsc.orgnih.gov These dosimeters are tissue-equivalent materials that polymerize upon exposure to ionizing radiation, with the degree of polymerization being directly proportional to the absorbed radiation dose. nih.govnih.gov

The fundamental principle behind NHMA-based polymer gel dosimeters lies in the radiation-induced polymerization of the NHMA monomer. nih.gov When the gel is irradiated, radiolysis of water molecules generates free radicals. These radicals initiate the polymerization of NHMA monomers, leading to the formation of a cross-linked polymer network. rsc.org The resulting polymer aggregates are held in place by a gel matrix, typically gelatin, which preserves the spatial information of the dose distribution. mdpi.com

The extent of polymerization can be quantified using various imaging techniques, most notably Nuclear Magnetic Resonance (NMR) imaging. nih.govnih.gov The formation of the polymer network restricts the mobility of surrounding water molecules, causing a change in the transverse relaxation rate (R2) of water protons. nih.gov This change in R2 is directly proportional to the absorbed dose and can be measured to create a 3D map of the radiation dose distribution. nih.gov

Research has focused on optimizing the composition of NHMA-based polymer gels to enhance their sensitivity and stability. A typical formulation, referred to as NHMAGAT, consists of NHMA as the monomer, N,N'-methylene-bis-acrylamide (BIS) as a cross-linker, gelatin as the gel matrix, and tetrakis (hydroxymethyl) phosphonium (B103445) chloride (THPC) as an oxygen scavenger, which allows the gel to be prepared in a normal atmosphere (normoxic). researchgate.net

Typical Composition of a Normoxic this compound Polymer Gel Dosimeter (NHMAGAT)
ComponentFunctionTypical Concentration
This compound (NHMA)Monomer8 wt%
N,N'-methylene-bis-acrylamide (BIS)Cross-linker3 wt%
Gelatin (Type A)Gel Matrix4 wt%
Tetrakis (hydroxymethyl) phosphonium chloride (THPC)Oxygen Scavenger20 mM

Studies have shown that the dose response of NHMA-based polymer gels can be significantly improved by the addition of inorganic salts such as calcium chloride (CaCl2). nih.gov The presence of CaCl2 has been demonstrated to increase the dose sensitivity of the dosimeter. For instance, increasing the CaCl2 concentration from 0 to 1000 mM can increase the R2-dose response from 0.29 Gy⁻¹s⁻¹ to 0.63 Gy⁻¹s⁻¹. nih.gov This enhancement is attributed to the electrostatic interactions of the salt, which attract water molecules and other components in the gel, thereby increasing the rate of polymerization. researchgate.net

Effect of Calcium Chloride (CaCl₂) Concentration on the Dose Response of NHMAGAT Gel Dosimeter
CaCl₂ Concentration (mM)R₂-Dose Response (Gy⁻¹s⁻¹)
00.29
5000.54
10000.63

Furthermore, investigations into the effects of radiation energy and dose rate on the performance of NHMA-based dosimeters have shown no substantial impact, which is a desirable characteristic for clinical applications. nih.govnih.gov The stability of the irradiated gels is also a critical factor, and studies have found that the R2 values remain stable for up to three days post-irradiation, with variations of less than ±3%. nih.gov This stability ensures that the dose distribution can be accurately read and analyzed sometime after the irradiation procedure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(hydroxymethyl)phenyl]acrylamide, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via condensation reactions using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to enhance yield and purity. For example, acryloyl chloride can react with 4-aminobenzyl alcohol under ice-cooled conditions in DMF, followed by purification via column chromatography .
  • Characterization : Confirm structure and purity using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Melting points and elemental analysis further validate composition .

Q. How does this compound compare to structurally similar compounds in cytotoxicity and neurotoxicity?

  • Comparative Analysis :

CompoundCytotoxicity (IC50_{50})NeurotoxicityAntioxidant Activity
This compoundLow micromolarYesModerate
AcrylamideMicromolarYesLow
HydroxytyrosolHigh (nanomolar)NoHigh
  • Mechanistic Insight: The hydroxymethyl group enhances redox activity, contributing to moderate antioxidant properties but also neurotoxic effects via oxidative stress pathways in HEK293T and HepG2 cells .

Advanced Research Questions

Q. What strategies mitigate neurotoxicity in this compound derivatives while retaining therapeutic potential?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro, sulfonamide) to reduce redox activity. For example, derivatives like (E)-N-Hydroxy-3-(4-(N-(phenyl nitro)sulfamoyl)phenyl)acrylamide show reduced neurotoxicity while maintaining anticancer activity .
  • Experimental Validation: Use ROS (reactive oxygen species) assays and neuronal cell viability tests (e.g., SH-SY5Y cells) to quantify oxidative damage .

Q. How do crystallographic studies inform the structure-activity relationship (SAR) of this compound?

  • Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding between the hydroxymethyl group and adjacent residues. For example, the compound’s amide moiety forms key interactions with kinase active sites, as seen in analogues like N-{3-[(2-{[4-(4-Methyl-1-piperazinyl)phenyl]amino}thieno[3,2-d]pyrimidin-4-yl)oxy]phenyl}acrylamide .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .

Q. What regulatory considerations arise from its potential substitution for acrylamide in industrial applications?

  • Risk Assessment : this compound shares physicochemical properties with acrylamide (e.g., log Kow0.5K_{ow} \sim 0.5), raising concerns about "regrettable substitution." The European Chemicals Agency (ECHA) recommends inclusion in the Candidate List of Substances of Very High Concern (SVHC) to prevent unregulated use .
  • Mitigation: Conduct OECD 422 (combined reproductive toxicity) and OECD 487 (in vitro micronucleus) assays to evaluate genotoxicity .

Methodological Challenges and Data Contradictions

Q. How can conflicting data on antioxidant vs. pro-oxidant effects be resolved?

  • Context-Dependent Activity : The compound exhibits antioxidant behavior at low concentrations (scavenging nitric oxide in vitro) but pro-oxidant effects at higher doses due to Fenton-like reactions. Use dose-response curves and electron paramagnetic resonance (EPR) to map redox thresholds .
  • Contradiction Example: reports moderate antioxidant activity, while highlights oxidative stress in mammalian cells. Resolution requires tissue-specific assays (e.g., liver microsomes vs. neuronal cultures) .

Q. What analytical techniques best resolve degradation products during stability studies?

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the acrylamide bond) under accelerated conditions (40°C/75% RH). Identify byproducts like 4-hydroxymethylaniline using a C18 column and electrospray ionization .

Applications in Drug Development

Q. Can this compound serve as a linker in antibody-drug conjugates (ADCs)?

  • Proof of Concept : The hydroxymethyl group enables conjugation to monoclonal antibodies via carbamate or carbonate linkages. For example, ADC1770 (Mal-PhAc-PEG(4)-Val-Ala-PAB) uses a similar scaffold for targeted delivery .
  • Optimization: Assess serum stability using size-exclusion chromatography (SEC) and in vivo efficacy in xenograft models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.